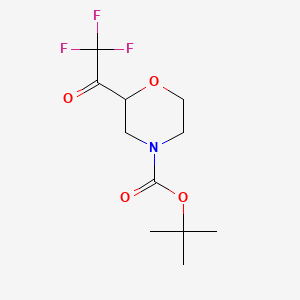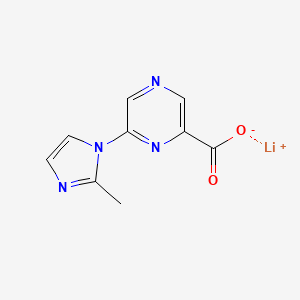
lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate is a complex organic compound that features a lithium ion coordinated with a pyrazine carboxylate moiety substituted with a 2-methyl-1H-imidazol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate typically involves the following steps:
Formation of 2-methyl-1H-imidazole: This can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Synthesis of 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid: This involves the reaction of 2-methyl-1H-imidazole with pyrazine-2-carboxylic acid under dehydrative cyclization conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, forming various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazine ring, leading to partially or fully reduced pyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the carboxylate group.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted carboxylate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a ligand in coordination chemistry, forming complexes with various metals for catalytic applications.
Biology
In biological research, it is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor modulation.
Medicine
The compound is explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, it is investigated for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, altering the activity of metalloenzymes. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium(1+) ion 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate
- Lithium(1+) ion 2-(1H-imidazol-1-yl)acetate
Uniqueness
Lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate is unique due to the presence of both imidazole and pyrazine rings, which provide a versatile framework for various chemical modifications and interactions. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
lithium;6-(2-methylimidazol-1-yl)pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2.Li/c1-6-11-2-3-13(6)8-5-10-4-7(12-8)9(14)15;/h2-5H,1H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQUAJYAKQFKQG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC=CN1C2=NC(=CN=C2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7LiN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
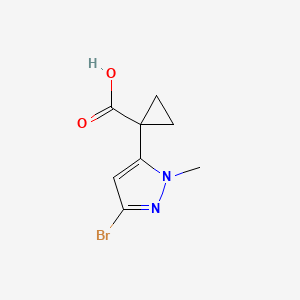
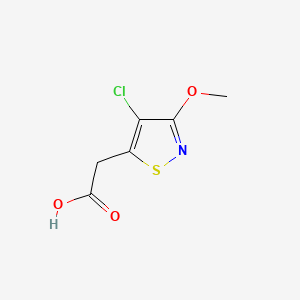
![methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6606392.png)
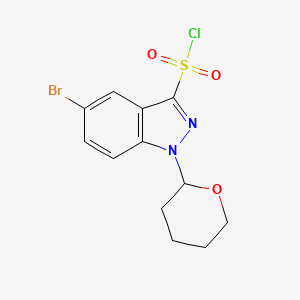
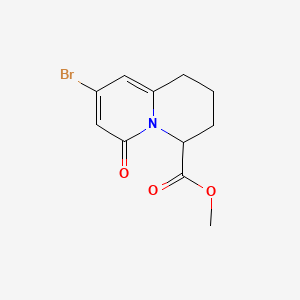

![6-methanesulfonyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6606418.png)
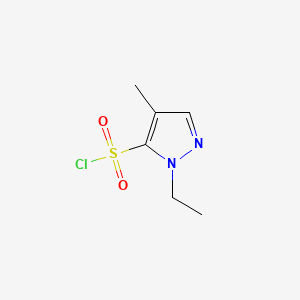
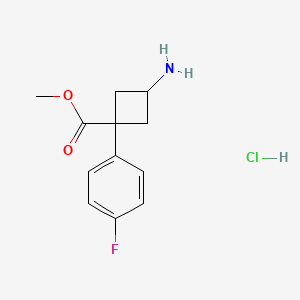
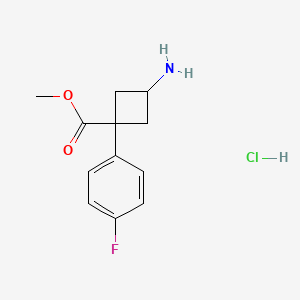
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B6606449.png)
![1-(2-{2-methyl-4-oxo-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-3-yl}ethyl)piperidine-4-carboxylic acid dihydrochloride](/img/structure/B6606459.png)
![rac-potassium (1R,5S,7S)-6-oxabicyclo[3.2.0]heptane-7-carboxylate](/img/structure/B6606465.png)
